Welcome to the BenchChem Online Store!
molecular formula Bi B076734 Bismuth-210 CAS No. 14331-79-4

Bismuth-210

Cat. No. B076734
M. Wt: 209.98412 g/mol
InChI Key: JCXGWMGPZLAOME-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05639987

Procedure details

A first process consists in reacting γ-resorcylic acid with a bismuth compound; the said acid is dispersed in water and the temperature of the mixture is raised to a temperature of between approximately 40° C. and approximately 60° C., preferably approximately 50° C., and then the bismuth compound is added and the temperature is raised, with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C., allowing the reaction to continue, advantageously for between 2 and 15 hours, preferably approximately 5 hours. The suspension is filtered off, washed and dried; the product obtained corresponds to a γ-resorcylate containing one atom of bismuth per molecule of acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]>O>[C:1]([O-:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The suspension is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1O)(=O)[O-]
Name
Type
product
Smiles
[Bi]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05639987

Procedure details

A first process consists in reacting γ-resorcylic acid with a bismuth compound; the said acid is dispersed in water and the temperature of the mixture is raised to a temperature of between approximately 40° C. and approximately 60° C., preferably approximately 50° C., and then the bismuth compound is added and the temperature is raised, with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C., allowing the reaction to continue, advantageously for between 2 and 15 hours, preferably approximately 5 hours. The suspension is filtered off, washed and dried; the product obtained corresponds to a γ-resorcylate containing one atom of bismuth per molecule of acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]>O>[C:1]([O-:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The suspension is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1O)(=O)[O-]
Name
Type
product
Smiles
[Bi]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.